Benzimidazole, 2-decyl-

Catalog No.
S5387362
CAS No.
6699-69-0
M.F
C17H26N2
M. Wt
258.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzimidazole, 2-decyl-

CAS Number

6699-69-0

Product Name

Benzimidazole, 2-decyl-

IUPAC Name

2-decyl-1H-benzimidazole

Molecular Formula

C17H26N2

Molecular Weight

258.4 g/mol

InChI

InChI=1S/C17H26N2/c1-2-3-4-5-6-7-8-9-14-17-18-15-12-10-11-13-16(15)19-17/h10-13H,2-9,14H2,1H3,(H,18,19)

InChI Key

MJEUKYAKMPDPLE-UHFFFAOYSA-N

SMILES

CCCCCCCCCCC1=NC2=CC=CC=C2N1

Canonical SMILES

CCCCCCCCCCC1=NC2=CC=CC=C2N1

The exact mass of the compound 2-decyl-1H-benzimidazole is 258.209598838 g/mol and the complexity rating of the compound is 229. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
  • Crystallography

    Researchers have investigated the crystal structure of 2-DBI. A 2011 study published in Acta Crystallographica Section E: Structure Reports Online described the crystal structure of 2-DBI, noting the arrangement of molecules and intermolecular interactions [].

  • Material Science

    Some research has explored potential material science applications for 2-DBI. For instance, a 2007 patent application describes the use of 2-DBI derivatives in organic light-emitting diode (OLED) devices. However, further research is needed to determine the viability of these applications.

Benzimidazole, 2-decyl- is a derivative of benzimidazole, a bicyclic aromatic compound composed of a benzene ring fused to an imidazole ring. The specific structure of 2-decyl-benzimidazole features a decyl group (a straight-chain alkyl group with ten carbon atoms) attached to the second position of the benzimidazole moiety. This compound is part of a larger family of benzimidazoles, which are known for their diverse biological activities and applications in pharmaceuticals.

Due to the presence of nitrogen atoms in the ring structure. Common reactions include:

  • Alkylation: Benzimidazoles can undergo alkylation reactions, where alkyl groups are introduced to the nitrogen atoms or carbon atoms in the ring.
  • Acylation: They can react with acylating agents to form amides.
  • Condensation: Benzimidazole can condense with aldehydes or ketones to form substituted derivatives.
  • Photo

Benzimidazole derivatives are recognized for their significant biological activities, including:

  • Antimicrobial Properties: Many benzimidazole compounds exhibit antibacterial and antifungal activities, making them potential candidates for developing new antibiotics.
  • Antiviral Activity: Certain derivatives have shown efficacy against viral infections, including those caused by herpes simplex virus and human immunodeficiency virus.
  • Anticancer Properties: Research indicates that some benzimidazole derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .
  • Anti-inflammatory Effects: Compounds in this class have been studied for their potential to reduce inflammation .

The synthesis of 2-decyl-benzimidazole can be achieved through several methods:

  • Condensation Reaction: A common method involves the condensation of o-phenylenediamine with decanal or its derivatives under acidic conditions.
  • Cyclic Reactions: Utilizing cyclization reactions involving appropriate precursors such as o-nitroanilines and aldehydes can yield 2-decyl-benzimidazole effectively.
  • Transition Metal Catalysis: Recent advancements include transition metal-catalyzed reactions that facilitate the formation of various substituted benzimidazoles from readily available starting materials .

Benzimidazole, 2-decyl-, like other derivatives, has several applications:

  • Pharmaceuticals: Due to its biological activity, it is explored as a lead compound for developing new drugs targeting infections and cancers.
  • Agricultural Chemicals: Its antimicrobial properties make it suitable for use in agricultural fungicides and bactericides.
  • Material Science: Benzimidazoles are also investigated for their potential use in polymers and other materials due to their thermal stability and electronic properties.

Interaction studies involving 2-decyl-benzimidazole focus on its binding affinity with various biological targets:

  • Enzyme Inhibition: Research indicates that some benzimidazole derivatives can inhibit specific enzymes involved in disease processes, such as kinases or proteases.
  • Receptor Binding: Studies have shown that these compounds may interact with receptors relevant to inflammation and cancer pathways, potentially modulating cellular responses .

Several compounds share structural similarities with 2-decyl-benzimidazole. Here is a comparison highlighting its uniqueness:

Compound NameStructure CharacteristicsUnique Features
BenzimidazoleBasic structure without substituentsFoundational compound in this series
2-MethylbenzimidazoleMethyl group at position 2Increased lipophilicity
1H-BenzimidazoleHydrogen at position 1Different nitrogen positioning
BenzothiazoleContains sulfur in the ringDifferent heteroatom composition
BenzoxazoleOxygen atom replacing one nitrogenAltered electronic properties

The unique aspect of 2-decyl-benzimidazole lies in its long hydrophobic decyl chain, which may enhance its biological activity by improving membrane permeability compared to other benzimidazoles.

XLogP3

6.3

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

258.209598838 g/mol

Monoisotopic Mass

258.209598838 g/mol

Heavy Atom Count

19

Dates

Last modified: 11-23-2023

Explore Compound Types